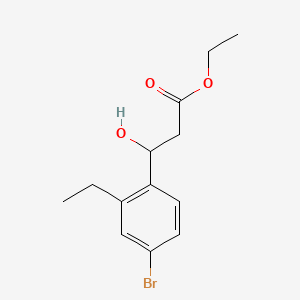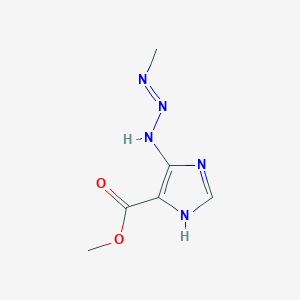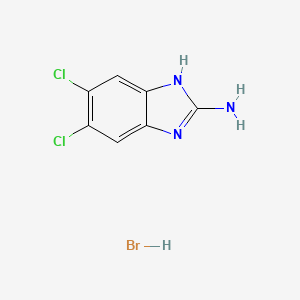
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethylphenyl compounds, followed by esterification and hydroxypropanoate formation. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler hydrocarbon.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may be investigated for its therapeutic properties and potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-bromo-2-ethylphenyl)-2-chloropropanoate
- Ethyl 3-(4-bromo-2-ethylphenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate is unique due to its specific functional groups and reactivity. The presence of both a bromine atom and a hydroxypropanoate moiety allows for diverse chemical transformations and applications that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C13H17BrO3 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO3/c1-3-9-7-10(14)5-6-11(9)12(15)8-13(16)17-4-2/h5-7,12,15H,3-4,8H2,1-2H3 |
Clave InChI |
LPRRFVATFOJLAT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)C(CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















